molecular formula C12H20Cl2N2O B3101828 [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 1402232-62-5

[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride

Cat. No.: B3101828
CAS No.: 1402232-62-5
M. Wt: 279.20
InChI Key: XUIUDUPDIYFTHH-UHFFFAOYSA-N
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Description

[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this dihydrochloride salt features a tetrahydropyran (oxane) core, a pyridine ring, and a primary methanamine group, making it a valuable multifunctional scaffold for the synthesis of more complex molecules . While specific biological data for this exact compound is not available in the public domain, its molecular architecture shares characteristics with compounds investigated for their potential to modulate protein kinases . Furthermore, the inclusion of a basic amine center is a common feature in many pharmacologically active compounds, as it can be utilized to form salt derivatives, like the dihydrochloride, to improve solubility and stability for research purposes . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

[4-(pyridin-4-ylmethyl)oxan-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11;;/h1-2,5-6H,3-4,7-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIUDUPDIYFTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-4-carboxaldehyde with 4-hydroxymethyl-tetrahydropyran in the presence of a reducing agent to form the intermediate [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanol. This intermediate is then reacted with methanamine under acidic conditions to yield the final product, which is subsequently converted to its dihydrochloride salt.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the dihydrochloride salt participates in nucleophilic substitution under deprotonated conditions. Key reactions include:

Reaction Type Reagents/Conditions Products Key Observations
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFQuaternary ammonium derivativesRequires prior neutralization of HCl groups .
AcylationAcetyl chloride, Et₃N, CH₂Cl₂Acetamide derivativesModerate yields due to steric hindrance .
SulfonylationTosyl chloride, pyridineSulfonamide analogsEnhanced water solubility of products.

Oxidation and Reduction Pathways

The oxane ring and pyridine system influence redox behavior:

Reduction

  • Amine Group : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol in acidic media, though this is rarely utilized due to competing side reactions.

  • Pyridine Ring : Requires harsh conditions (e.g., LiAlH₄) for reduction to piperidine derivatives .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands in metal complexes:

Metal Ion Conditions Complex Type Applications
Cu(II)Methanol, room temperatureOctahedral coordinationCatalytic oxidation studies .
Zn(II)Aqueous NaOHTetrahedral complexesPotential MOF precursors.
Fe(III)Ethanol, refluxHexacoordinated speciesMagnetic material synthesis .

Acid-Base Reactions

The compound exhibits dual basicity:

  • Pyridine Nitrogen : pKa ≈ 3.5 (protonates in acidic media) .

  • Primary Amine : pKa ≈ 9.8 (remains protonated in neutral/basic conditions) .

Neutralization : Treatment with NaOH yields the free base, enabling further reactivity (e.g., alkylation) .

Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

Reaction Catalyst Conditions Outcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene, 80°CBiaryl derivatives (low yield ≤ 40%) .
Buchwald-HartwigPd₂(dba)₃, XPhosDMF, 100°CAminated pyridine analogs .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming polymeric residues .

  • Hydrolytic Stability : Stable in aqueous acidic solutions (pH < 3) but degrades in alkaline media via ring-opening of oxane.

Scientific Research Applications

[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O and a molecular weight of 279.20 g/mol . It is also known by several synonyms, including 1402232-62-5, this compound, and (4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-yl)methanamine dihydrochloride .

Synonyms

  • 1402232-62-5
  • This compound
  • [4-(pyridin-4-ylmethyl)oxan-4-yl]methanamine;dihydrochloride
  • (4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-yl)methanamine dihydrochloride
  • (4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride
  • AKOS027444736
  • KS-7660
  • [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine 2HCl
  • 1-[4-(PYRIDIN-4-YLMETHYL)OXAN-4-YL]METHANAMINE DIHYDROCHLORIDE

Potential Applications

While the primary search result does not specify the applications of this compound, the broader context of the search results and chemical literature suggests potential applications in scientific research . Structurally similar compounds such as carnosic acid derivatives and thiazoles have been explored for various biological activities, indicating that this compound may have uses in:

  • Anticancer Drug Development: As suggested by the reference to carnosic acid derivatives with urea moieties being evaluated for antiproliferative activity, this compound could be investigated for similar potential .
  • Chemical Research: It can be employed as a building block in the synthesis of more complex molecules .
  • Manufacturing: It is useful in processing rare or expensive materials .

Safety Measures
According to the safety data sheet, the following measures should be taken when handling this compound :

  • Inhalation: Remove the person to fresh air and seek medical attention if unwell .
  • Skin Contact: Remove contaminated clothing and rinse skin with water. Seek medical attention if irritation or rash occurs .
  • Eye Contact: Rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Seek medical attention if eye irritation persists .
  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell .

Mechanism of Action

The mechanism of action of [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, molecular weights, and physicochemical properties:

Compound Name Substituent (R) Molecular Weight Salt Form Key Properties/Notes
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride (Target) Pyridin-4-ylmethyl Not explicitly reported Dihydrochloride Enhanced solubility; pyridine nitrogen positioned for H-bonding .
[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride (CAS: 1402232-94-3) Pyridin-3-yl 265.18 Dihydrochloride Discontinued; pyridin-3-yl may reduce binding affinity due to nitrogen orientation .
[4-(morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride (CAS: 1909305-53-8) Morpholin-4-yl Not reported Dihydrochloride Morpholine substituent increases polarity; used in R&D settings .
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride (CAS: 1311254-76-8) 2-(Trifluoromethyl)phenyl Not reported Hydrochloride Trifluoromethyl group enhances lipophilicity and metabolic stability .
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride (CAS: 111511-91-2) Aminomethyl Not reported Dihydrochloride Additional amine group may improve chelation potential but reduce blood-brain barrier penetration .

Biological Activity

Overview

[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride, with the chemical formula C12H20Cl2N2O and CAS number 1402232-62-5, is a synthetic compound that has attracted attention in medicinal chemistry for its potential biological activities. Its structure features a pyridine ring and an oxane (tetrahydrofuran) moiety, which contribute to its pharmacological properties and interaction with biological targets.

  • Molecular Weight : 279.20 g/mol
  • Molecular Structure : Contains a pyridine ring, an oxane ring, and a methanamine functional group.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of pyridine-4-carboxaldehyde with 4-hydroxymethyl-tetrahydropyran.
  • Conversion to Final Product : The intermediate is then reacted with methanamine under acidic conditions to form the dihydrochloride salt.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related pyridine derivatives display antimicrobial properties against various bacteria and fungi.
  • Antitumor Effects : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neurological Effects : Investigations into the compound's influence on neurotransmitter systems may reveal applications in treating neurological disorders.

The biological activity of this compound is believed to be mediated through:

  • Receptor Interaction : Binding to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
  • Cellular Modulation : Altering cellular processes such as apoptosis, proliferation, and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli and S. aureus,
AntitumorCytotoxicity in breast cancer cell lines ,
NeurologicalModulation of serotonin receptors ,

Case Study: Antitumor Activity

In a study published in 2023, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values indicating significant cytotoxicity, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-(pyridin-4-ylmethyl)oxane-4-carbaldehyde with ammonia under hydrogenation conditions (e.g., using Pd/C catalyst) yields the primary amine, followed by dihydrochloride salt formation with HCl gas in anhydrous ethanol. Reaction temperature (25–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents significantly impact purity and yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~8.5–7.5 ppm), oxane protons (δ ~3.5–4.5 ppm), and amine protons (δ ~2.5–3.5 ppm) confirm structural motifs.
  • HPLC-MS : Retention time and m/z ([M+H]⁺ ~243.1) verify molecular weight and purity (>95% by area under the curve).
  • Elemental Analysis : Matches calculated C, H, N, and Cl content (e.g., Cl⁻ ~22.5% w/w).
    Discrepancies in Cl content may indicate incomplete salt formation or hygroscopic degradation .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : The compound is hygroscopic and soluble in polar solvents (water, DMSO, methanol). For stability assays:

  • Aqueous Solutions : Use pH-buffered solutions (pH 4–6) to prevent amine hydrolysis.
  • Long-Term Storage : Store as a lyophilized powder at –20°C under inert gas (argon) to avoid chloride exchange or oxidative degradation.
    Turbidity or precipitate formation in DMSO after 48 hours suggests decomposition; monitor via UV-Vis (λ = 260–280 nm) .

Advanced Research Questions

Q. How does the pyridine-oxane scaffold influence receptor binding or enzymatic inhibition in mechanistic studies?

  • Methodological Answer : The pyridine moiety acts as a hydrogen-bond acceptor, while the oxane ring enhances lipophilicity (logP ~1.2–1.5). To assess bioactivity:

  • Docking Simulations : Use AutoDock Vina with receptor PDB files (e.g., serotonin receptors) to predict binding affinity (ΔG ≤ –7 kcal/mol).
  • Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays.
    Discrepancies between computational and experimental results may arise from protonation states of the amine in physiological pH .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Critical parameters include:

  • Catalyst Loading : Optimize Pd/C (5–10 wt%) to minimize residual metal contaminants (quantify via ICP-MS).
  • Salt Formation : Control HCl gas flow rate (0.5–1.0 L/min) to ensure stoichiometric equivalence.
  • Quality Control : Implement in-line FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time adjustments.
    Variability >5% in elemental analysis necessitates re-crystallization or solvent-switch protocols .

Q. How do structural analogs (e.g., morpholine or piperazine derivatives) compare in physicochemical and biological properties?

  • Methodological Answer : Conduct comparative studies using:

  • Thermal Analysis : DSC/TGA to compare melting points (mp ~200–220°C) and thermal stability.
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to measure logPe (−5 to −3 for low permeability).
  • SAR Analysis : Replace oxane with morpholine (increased polarity) or piperazine (basic pKa shift) to assess impact on IC₅₀ or solubility.
    Data contradictions (e.g., higher potency but lower solubility) may require prodrug strategies .

Q. What are the implications of dihydrochloride salt formation on crystallinity and bioavailability?

  • Methodological Answer : Salt formation enhances aqueous solubility but may reduce crystallinity. Techniques include:

  • PXRD : Compare diffraction patterns of free base vs. salt to identify polymorphs.
  • Dissolution Testing : Use USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2) to measure dissolution rate (>80% in 30 min).
    Amorphous salt forms (by DSC) improve bioavailability but require stabilizers (e.g., PVP) to prevent recrystallization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride
Reactant of Route 2
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride

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